

Physical and chemical properties of Amido Black 10B

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Compound of Interest

Compound Name: *C.I. Acid Black 94*

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Amido Black 10B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amido Black 10B, also known as Naphthol Blue Black, is a potent diazo dye extensively utilized in biochemical and molecular biology laboratories. Its primary application lies in the sensitive staining of proteins on various matrices such as polyacrylamide gels, agarose gels, and nitrocellulose membranes, making it an invaluable tool for techniques like Western blotting. This technical guide provides an in-depth overview of the physical and chemical properties of Amido Black 10B, along with detailed experimental protocols for its common applications.

Core Physical and Chemical Properties

Amido Black 10B is a synthetic dye characterized by its deep blue-black color. Its ability to bind to the peptide bonds of proteins forms the basis of its utility as a total protein stain.

Property	Value	References
Synonyms	Naphthol Blue Black, Acid Black 1, Amido Schwarz, Buffalo Black NBR	
IUPAC Name	disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate	[1]
CAS Number	1064-48-8	
Molecular Formula	C22H14N6Na2O9S2	
Molecular Weight	616.49 g/mol	
Appearance	Dark brown to black powder	[2]
Melting Point	>300 °C	

Solubility and Spectral Properties

The solubility and spectral characteristics of Amido Black 10B are critical for its application in staining solutions and subsequent quantification.

Property	Value	References
Solubility in Water	10 mg/mL at 25°C	
Solubility in Ethanol	Soluble	
Solubility in DMSO	Soluble	
Absorption Maximum (λ_{max})	617 - 620 nm in water	[3][4]
Specific Absorbance (E 1%/1cm)	≥ 450 at λ_{max}	[2]

Note on Specific Absorbance: The specific absorbance (E 1%/1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette. This value can be used to estimate the concentration of the

dye solution.

Experimental Protocols

Detailed methodologies for the application of Amido Black 10B in common laboratory procedures are provided below.

Protein Staining on Western Blot Membranes

This protocol outlines the steps for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

- Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.
- Destaining Solution: 90% (v/v) methanol and 2% (v/v) glacial acetic acid.
- Transferred membrane (Nitrocellulose or PVDF)
- Orbital shaker
- Trays for staining and destaining

Procedure:

- Following protein transfer, wash the membrane briefly with deionized water.
- Immerse the membrane in the Amido Black Staining Solution and incubate for 2-5 minutes at room temperature with gentle agitation.
- Remove the staining solution. The staining solution can often be reused.
- Wash the membrane with Destaining Solution for 3-5 minutes with gentle agitation.
- Repeat the destaining step with fresh Destaining Solution until the protein bands are clearly visible against a faint background.

- Stop the destaining process by washing the membrane with deionized water.
- The stained membrane can be air-dried and imaged.

Protein Staining in Polyacrylamide Gels (SDS-PAGE)

This protocol is suitable for visualizing protein bands after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

- Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) methanol and 10% (v/v) glacial acetic acid.
- Destaining Solution: 50% (v/v) methanol and 7% (v/v) glacial acetic acid.
- Polyacrylamide gel post-electrophoresis
- Orbital shaker
- Trays for staining and destaining

Procedure:

- After electrophoresis, carefully remove the gel from the cassette and place it in a clean tray.
- Rinse the gel with deionized water to remove any residual electrophoresis buffer.
- Immerse the gel in the Amido Black Staining Solution and incubate for 30-60 minutes at room temperature with gentle agitation.
- Remove the staining solution.
- Add Destaining Solution and incubate for 30 minutes with gentle agitation.
- Replace the Destaining Solution with a fresh aliquot and continue to destain until the protein bands are well-defined against a clear background. This may require several changes of the destaining solution.

- Once destaining is complete, the gel can be stored in deionized water and imaged.

Visualizations

General Workflow for Protein Staining

The following diagram illustrates the fundamental steps involved in a typical protein staining experiment using Amido Black 10B.

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